2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid is a heterocyclic compound characterized by the presence of a pyrrole ring fused to a pyridine ring. Its chemical formula is C₉H₈N₂O₂, and it has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. This compound is classified as an aromatic organic compound and is often studied for its pharmacological properties, particularly in the context of anticancer and antimicrobial activities .
The synthesis of 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid typically involves several key steps:
While detailed industrial production methods are not extensively documented, large-scale synthesis would likely involve optimizing laboratory-scale methods for cost-effectiveness and safety.
The molecular structure of 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid features a pyrrole ring fused with a pyridine ring, which contributes to its unique chemical properties. The compound's structural data are as follows:
The structure can be represented using various notations:
This structural configuration is crucial as it influences the compound's reactivity and biological interactions .
2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid can participate in several types of chemical reactions:
The specific products formed depend on the reaction conditions and reagents used; for example, oxidation may yield carboxylic acids or ketones while reduction might produce alcohols or alkanes .
The physical and chemical properties of 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid include:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications in research and industry .
The applications of 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid span several fields:
2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid belongs to the azaindole family, where a pyrrole ring is fused to a pyridine ring. Its systematic IUPAC name directly reflects the connectivity pattern: the "[2,3-c]" notation specifies that pyrrole atoms 2a and 3a bond with pyridine atoms 3b and 4b, respectively. This fusion pattern distinguishes it from isomeric scaffolds like pyrrolo[2,3-b]pyridine or pyrrolo[3,2-c]pyridine, which exhibit different biological profiles and electronic properties [2] [7].
The compound is registered under CAS number 769860-34-6 and typically appears as a white to off-white solid. Its hydrochloride salt form (CAS: 1220040-25-4) enhances stability and solubility for experimental applications [3] [5] [8]. Key molecular descriptors include:
Compound Name | CAS Number | Fusion Pattern | Molecular Formula | Key SMILES Descriptor | |
---|---|---|---|---|---|
2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid | 769860-34-6 | [2,3-c] | C₉H₈N₂O₂ | O=C(O)CC1=CNC2=C1C=NC=C2 | |
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | 1912-42-1 | [2,3-b] | C₉H₈N₂O₂ | O=C(O)CC1=CNC2=NC=CC=C12 | |
2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ol | Not provided | [3,2-c] | C₁₀H₁₂N₂O | CC(C)(O)C1=CC2=CNC=C2N=C1 | [2] [3] [9] |
The acetic acid moiety at C3 creates a versatile handle for pharmacophore modification through amidation, esterification, or conjugation. Tautomerism permits proton migration between the pyrrole nitrogen (N1) and pyridine nitrogen, influencing electronic distribution and binding interactions. X-ray crystallography of analogs confirms near-planar geometry, facilitating π-stacking with biological targets [7] [10].
Pyrrolo[2,3-c]pyridines exemplify "privileged scaffolds" due to their structural mimicry of purines and adaptability to diverse target classes. The acetic acid substituent markedly expands drug design possibilities by enabling:
Recent high-throughput screens underscore their therapeutic relevance:
Therapeutic Area | Molecular Target | Biological Activity | Structure-Activity Insights | |
---|---|---|---|---|
Parasitic infections | Trypanosomal kinases | Sub-µM EC₅₀ against T. brucei; curative in mice | C3 acetic acid critical for target engagement | |
Inflammatory lung diseases | Human neutrophil elastase | Nanomolar inhibition (isomer-dependent) | Carboxylate forms key H-bonds with catalytic Ser | |
Oncology | Underexplored kinase targets | Scaffold repurposing potential | Fusion pattern dictates selectivity profiles | [2] [7] |
Despite its promise, the development of 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid faces significant hurdles:
Current routes to the core scaffold involve low-yielding steps (e.g., iodination of 2-chloropyridin-4-amine at 45% yield) and require expensive catalysts like tetrakis(triphenylphosphine)palladium(0) for Suzuki couplings [2] [10]. Multistep sequences (4–6 steps) diminish overall efficiency, while protecting group strategies for N1 further complicate manufacturing. Scale-up economics remain prohibitive, with research-scale pricing exceeding $1,000/5g for key intermediates [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1